molecular formula C10H12OS B1615855 4-Phenylsulfanyl-butan-2-one CAS No. 6110-01-6

4-Phenylsulfanyl-butan-2-one

Cat. No.: B1615855
CAS No.: 6110-01-6
M. Wt: 180.27 g/mol
InChI Key: AMQQWFLSHDKPPI-UHFFFAOYSA-N
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Description

4-Phenylsulfanyl-butan-2-one is a compound that has been isolated from marine-related natural products . It has been found to have multiple biological activities, including neuroprotection and potent anti-inflammatory effects . It has also been shown to suppress melanin synthesis and melanosome maturation in vitro and in vivo .


Synthesis Analysis

The compound this compound was synthesized as part of a search for new and efficient substances for hyper-pigmentation prevention and skin whitening .


Molecular Structure Analysis

The molecular structure of this compound is C10H14OS .


Chemical Reactions Analysis

This compound has been found to inhibit pigment generation processes in mushroom tyrosinase platform assay, probably through the suppression of tyrosinase activity to be a non-competitive inhibitor of tyrosinase .

Scientific Research Applications

Anti-melanogenic Properties in Cosmetology

4-Phenylsulfanyl-butan-2-one demonstrates significant anti-melanogenic properties, making it a potential agent for skin whitening in medical cosmetology. It inhibits melanin production and tyrosinase activity more effectively than other known compounds, such as arbutin and PTU. This inhibition occurs through non-competitive inhibition of tyrosinase, reduction in the expression of melanin synthesis-related proteins, and considerable suppression of melanogenesis in vivo, as shown in a zebrafish model (Wu et al., 2015).

Anti-inflammatory Effects in Monocytes

This compound exhibits potent anti-inflammatory effects. It suppresses CCL-1 production in human monocytes by modulating intracellular signaling pathways such as the mitogen-activated protein kinase and nuclear factor-κB pathways. This suppression is mediated through epigenetic regulation, specifically by downregulating histone H3 and H4 acetylation, suggesting a potential role in treating allergic inflammation (Tsai et al., 2022).

Neuroprotective Effect in Optic Nerve Crush Model

In a rat model subjected to optic nerve crush, this compound showed neuroprotective effects. It preserved retinal ganglion cells (RGCs) density and visual function significantly better than control treatments. The compound achieves this by exhibiting anti-apoptotic properties and suppressing inflammatory responses, including the inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression in retinas (Chien et al., 2016).

Electrocatalytic Hydrogenation in Organic Synthesis

This compound has been utilized in electrochemical studies, specifically in the electrocatalytic hydrogenation of related compounds. This application is significant in the field of organic synthesis, offering insights into the production of compounds with specific structural and functional characteristics (Bryan & Grimshaw, 1997).

Anti-Inflammatory Effect in Retinal Pigment Epithelium Cells

Research suggests that this compound can attenuate the inflammatory response induced by amyloid-beta oligomers in retinal pigment epithelium cells. This finding is crucial for age-related macular degeneration (AMD) treatment, as the compound can decrease the elevated expressions of TNF-α, COX-2, and iNOS in ARPE-19 cells without causing cytotoxicity (Varinthra et al., 2020).

Mechanism of Action

The compound 4-Phenylsulfanyl-butan-2-one reduces the protein expressions of melanin synthesis-related proteins, including the microphthalmia-associated transcription factor (MITF), tyrosinase-related protein-1 (Trp-1), dopachrome tautomerase (DCT, Trp-2), and glycoprotein 100 (GP100) .

Future Directions

While 4-Phenylsulfanyl-butan-2-one has shown promise in several areas, including skin whitening and anti-inflammatory effects, more research is needed to fully understand its potential applications and mechanisms of action . Future studies could explore its potential uses in medical cosmetology and its effects on other types of cells and biological processes.

Properties

IUPAC Name

4-phenylsulfanylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQQWFLSHDKPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286414
Record name 4-Phenylsulfanyl-butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6110-01-6
Record name NSC45650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenylsulfanyl-butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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